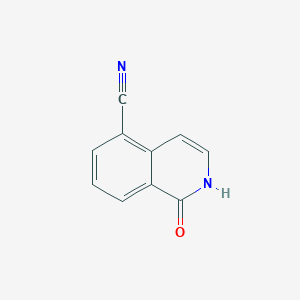

1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-oxo-2H-isoquinoline-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-7-2-1-3-9-8(7)4-5-12-10(9)13/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUKHTDJZHDLBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC(=O)C2=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654947 | |

| Record name | 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90947-07-2 | |

| Record name | 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile: A Privileged Scaffold in Modern Drug Discovery

For Immediate Release

Central Index Identifier: 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile CAS Number: 90947-07-2

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, and its emerging role as a key pharmacophore, particularly in the context of targeted cancer therapy through the inhibition of Poly(ADP-ribose) polymerase (PARP).

Core Compound Identity and Physicochemical Properties

This compound, also known as 5-cyanoisoquinolin-1-one, belongs to the isoquinolinone class of compounds. The isoquinoline core is a recurring motif in numerous natural products and medicinally active compounds, conferring a rigid and versatile scaffold for interaction with various biological targets.[1] The presence of the nitrile group at the 5-position significantly influences its electronic properties and potential for targeted therapeutic applications.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| CAS Number | 90947-07-2 | [2] |

| Molecular Formula | C₁₀H₆N₂O | [2] |

| Molecular Weight | 170.17 g/mol | [2] |

| Topological Polar Surface Area | 52.9 Ų | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Strategic Synthesis of the Isoquinolinone Scaffold

The synthesis of substituted isoquinolinones is a well-established area of organic chemistry, with various methodologies available. One documented approach to obtaining the 5-cyano substituted isoquinolin-1-one involves the acid-catalyzed cyclization of E-2-(2,6-Dicyanophenyl)-N,N-dimethylethenamine. This precursor is formed from the condensation of 2,6-dicyanotoluene with dimethylformamide dimethyl acetal (DMFDMA).[3]

Conceptual Synthesis Workflow

The following diagram illustrates the conceptual pathway for the synthesis of this compound.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and computational predictions to offer valuable insights into its chemical properties, potential synthetic routes, and applications.

Introduction: The Significance of the Isoquinolinone Scaffold

The isoquinoline alkaloid family, and specifically the 1-oxo-1,2-dihydroisoquinoline (or isoquinolinone) core, represents a privileged scaffold in medicinal chemistry.[1] Natural and synthetic compounds bearing this motif exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, and neuroprotective properties.[2] The introduction of a carbonitrile group at the 5-position of the isoquinolinone ring is anticipated to modulate the electronic properties and biological activity of the parent scaffold, making this compound a compelling target for further investigation.

Physicochemical and Predicted Properties

| Property | Value/Prediction | Source |

| CAS Number | 90947-07-2 | [3] |

| Molecular Formula | C₁₀H₆N₂O | [4] |

| Molecular Weight | 170.171 g/mol | [4] |

| Monoisotopic Mass | 170.048012819 Da | [4] |

| Appearance | Predicted to be a solid at room temperature. | N/A |

| Solubility | Predicted to be sparingly soluble in water, with higher solubility in organic solvents like DMSO and DMF. | N/A |

| Topological Polar Surface Area | 52.9 Ų | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Complexity | 299 | [4] |

Note: Predicted properties are based on computational models and should be confirmed through experimental validation.

Synthesis Strategies: An Analog-Based Approach

A definitive, optimized synthesis for this compound is not explicitly documented. However, established methods for the synthesis of related isoquinolinones can be adapted. A plausible retro-synthetic analysis suggests that the target molecule could be constructed from a suitably substituted benzene derivative.

A potential synthetic approach could involve a palladium-catalyzed C-H and N-H double activation, a method that has been successfully employed for the synthesis of various isoquinolinones.[5] This atom-economical approach offers a direct route to the isoquinolinone core.

Illustrative Synthetic Workflow (Hypothetical)

The following diagram outlines a potential multi-step synthesis. The causality behind these steps is to build the carbon framework and then cyclize to form the desired heterocyclic system.

Caption: Hypothetical synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Conceptual)

-

Starting Material Preparation: Synthesis of an appropriately substituted N-alkoxybenzamide precursor bearing a cyano group. The choice of the N-alkoxy group (e.g., N-methoxy) is crucial as it acts as a traceless directing group in the subsequent C-H activation step.

-

Palladium-Catalyzed Annulation: The substituted benzamide is reacted with an unsymmetrical alkyne in the presence of a palladium catalyst, such as palladium(II) acetate. This step facilitates the formation of the isoquinolinone ring system through a domino C-H/N-H activation process. The regioselectivity of the alkyne insertion is a critical parameter to control at this stage.

-

Deprotection: Removal of the N-alkoxy group to yield the N-H isoquinolinone. This can often be achieved under acidic or reductive conditions.

Self-Validating System: Throughout this proposed synthesis, reaction progress would be monitored by Thin Layer Chromatography (TLC) and the identity and purity of intermediates and the final product would be confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the lactam (cyclic amide), the aromatic ring, and the nitrile group.

Key Reaction Pathways

Caption: Potential reaction pathways for this compound.

-

N-Functionalization: The lactam nitrogen can be alkylated or arylated under basic conditions to introduce a variety of substituents. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of isoquinolinone-based compounds.

-

Electrophilic Aromatic Substitution: The electron-rich benzene portion of the isoquinolinone ring can undergo electrophilic substitution reactions, such as nitration or halogenation. The position of substitution will be directed by the existing substituents.

-

Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up a wide array of possibilities for further derivatization.

Predicted Spectroscopic Data

While experimental spectra are not available, we can predict the key spectroscopic features based on the structure of this compound and data from analogous compounds.[6]

Predicted ¹H NMR (in DMSO-d₆, 400 MHz)

-

Aromatic Protons: Multiple signals in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants will depend on the electronic environment created by the carbonyl and nitrile groups.

-

Vinyl Protons: Two doublets corresponding to the protons at the 3 and 4 positions of the isoquinolinone ring, likely in the range of δ 6.5-7.5 ppm.

-

N-H Proton: A broad singlet, typically downfield, above δ 10 ppm.

Predicted ¹³C NMR (in DMSO-d₆, 100 MHz)

-

Carbonyl Carbon: A signal in the range of δ 160-165 ppm.

-

Nitrile Carbon: A signal around δ 115-120 ppm.

-

Aromatic and Vinyl Carbons: Multiple signals in the range of δ 100-150 ppm.

Predicted IR Spectroscopy (KBr Pellet)

-

N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.

-

C≡N Stretch: A sharp, medium intensity absorption band around 2220-2230 cm⁻¹.

-

C=O Stretch (Lactam): A strong, sharp absorption band around 1650-1680 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple absorption bands in the range of 1450-1600 cm⁻¹.

Potential Applications in Drug Discovery

The 1-oxo-isoquinoline scaffold is a key component in a number of biologically active molecules. For instance, derivatives of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide have been investigated as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy.[7][8] The introduction of a nitrile group, a common pharmacophore, could enhance the binding affinity and pharmacokinetic properties of such inhibitors.

Furthermore, the broader class of tetrahydroisoquinoline derivatives has demonstrated a wide range of pharmacological activities, including anti-HIV, anti-inflammatory, and anticonvulsant properties. Given this precedent, this compound and its derivatives represent a promising starting point for the development of novel therapeutic agents.

Conclusion

This compound is a heterocyclic compound with significant potential in the field of medicinal chemistry. While direct experimental data is currently limited, this guide has provided a comprehensive overview of its predicted properties, potential synthetic strategies, and likely chemical reactivity based on the well-established chemistry of related isoquinolinone systems. The insights presented herein are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising molecular scaffold. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this compound.

References

-

Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. (URL: [Link])

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (URL: [Link])

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (URL: [Link])

-

Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. (URL: [Link])

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (URL: [Link])

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (URL: [Link])

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])

-

Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid. (URL: [Link])

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (URL: [Link])

-

Cyanine Polyene Reactivity: Scope and Biomedical Applications. (URL: [Link])

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (URL: [Link])

-

Pd-catalysed synthesis of isoquinolinones and analogues via C–H and N–H bonds double activation. (URL: [Link])

-

Synthesis and physicochemical studies of some new quinolinoxazine pentamethine cyanine dyes. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | 90947-07-2 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile molecular weight

An In-Depth Technical Guide to 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 90947-07-2), a heterocyclic compound of significant interest to the scientific community. The isoquinolone scaffold is a core component in numerous biologically active molecules, making its derivatives prime candidates for drug discovery and development. This guide details the fundamental physicochemical properties of the title compound, with a primary focus on its molecular weight, and outlines standard methodologies for its synthesis and characterization. The narrative is grounded in established scientific principles to provide researchers, scientists, and drug development professionals with a reliable and actionable resource.

The 1-oxo-1,2-dihydroisoquinoline core, often referred to as an isocarbostyril, represents a privileged heterocyclic scaffold in medicinal chemistry. Compounds incorporating this moiety have demonstrated a wide array of biological activities, including potential as anticancer and neuroprotective agents.[1] The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen) within a rigid, planar ring system allows for specific and high-affinity interactions with biological targets. The addition of a carbonitrile group at the 5-position, as in the title compound, introduces a polar, electron-withdrawing feature that can be exploited to fine-tune molecular properties such as solubility, metabolic stability, and target binding affinity. This guide serves to consolidate the core technical data for this compound, providing a foundational dataset for researchers engaging in its study.

Physicochemical and Molecular Properties

A precise understanding of a compound's physicochemical properties is the cornerstone of all subsequent experimental design, from synthetic strategy to biological screening.

Molecular Identity

Core Quantitative Data

The molecular weight and associated mass-based properties are critical for quantitative analysis, reaction stoichiometry, and spectrometric identification. The key data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 170.171 g/mol | [2] |

| 170.1674 g/mol | [3] | |

| Monoisotopic Mass | 170.048012819 Da | [2] |

| Topological Polar Surface Area | 52.9 Ų | [2] |

| Complexity | 299 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Physical Form | Solid | [3] |

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not detailed in the immediate search results, its structure is amenable to established synthetic routes for the isoquinolone core. A common and effective strategy involves the cyclization of a suitably substituted precursor, often derived from 2-cyanomethylbenzoic acid derivatives.

The causality behind this approach lies in creating an intramolecular reaction where a nucleophilic nitrogen attacks an electrophilic carbonyl or nitrile group, followed by tautomerization to yield the stable amide lactam ring system. The choice of starting materials and reagents is critical for achieving high yields and purity, often requiring inert atmospheres and anhydrous conditions to prevent unwanted side reactions.

Caption: A plausible synthetic pathway for the target compound.

Experimental Protocol: Compound Characterization as a Self-Validating System

To ensure the identity and purity of a synthesized batch of this compound, a multi-pronged analytical approach is required. This protocol serves as a self-validating system, where data from orthogonal techniques must converge to confirm the structure.

Objective: To confirm the chemical structure and assess the purity of a synthesized sample of this compound.

Methodology:

-

High-Resolution Mass Spectrometry (HRMS)

-

Rationale: This technique provides an extremely accurate mass measurement, which can be used to confirm the elemental composition (C₁₀H₆N₂O). It is the primary method for validating the molecular formula.

-

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Infuse the solution into an ESI-QTOF or Orbitrap mass spectrometer.

-

Acquire data in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Validation Check: The measured m/z for the [M+H]⁺ ion should match the calculated value for C₁₀H₇N₂O⁺ (171.0553) within a narrow mass tolerance (typically < 5 ppm). This is a common method seen in the characterization of similar heterocyclic compounds.[5]

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, effectively mapping the molecular skeleton and confirming connectivity.

-

Procedure:

-

Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆), which is effective for similar aromatic amide structures.[5][6]

-

Acquire a ¹H NMR spectrum. The expected spectrum should show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) and a broad singlet for the N-H proton. Integration of the signals should correspond to the number of protons in the structure.

-

Acquire a ¹³C NMR spectrum. This should reveal 10 distinct carbon signals, including those for the carbonyl carbon (~160-165 ppm), the nitrile carbon (~115-120 ppm), and the aromatic carbons.

-

Validation Check: The observed chemical shifts, coupling patterns, and integrations must be consistent with the proposed structure of this compound.

-

-

-

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC separates the target compound from any impurities or unreacted starting materials, allowing for accurate purity determination.

-

Procedure:

-

Develop a suitable method using a reverse-phase column (e.g., C18) with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

Inject a solution of the sample and monitor the eluent with a UV detector at a wavelength where the compound absorbs strongly (e.g., 254 nm).

-

Validation Check: A pure sample should result in a single major peak. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity (e.g., >95%).

-

-

Relevance and Applications in Drug Discovery

The isoquinolone scaffold is a cornerstone in the development of targeted therapies. A notable application is in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating certain types of cancers.[6][7] The rigid structure of the 1-oxo-3,4-dihydroisoquinoline core serves as an effective mimic of the nicotinamide moiety of NAD⁺, allowing it to bind competitively to the PARP enzyme's active site.[7] While this compound itself is not an approved drug, it serves as a valuable building block or fragment for creating more complex and potent inhibitors. The nitrile group can act as a metabolic blocking point, a hydrogen bond acceptor, or a chemical handle for further synthetic elaboration, making this compound a versatile tool for medicinal chemists.[8]

Conclusion

This compound is a well-defined chemical entity with a molecular weight of approximately 170.17 g/mol .[2] Its value extends beyond its fundamental properties, positioning it as a significant building block in the synthesis of novel therapeutics. The robust protocols for its characterization, based on orthogonal analytical techniques, ensure a high degree of confidence for researchers working with this compound. As the field of medicinal chemistry continues to evolve, the strategic use of such well-characterized heterocyclic scaffolds will remain essential for the discovery of next-generation pharmaceuticals.

References

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

-

Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. [Link]

-

Bilenko, V. A., et al. (2023). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

-

Nikolova, Y., et al. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. National Institutes of Health. [Link]

-

Suginome, H., & Ito, K. (1979). Synthesis of heterocyclic compounds using isocyano compounds. 5. One-step synthesis of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives. The Journal of Organic Chemistry. [Link]

-

MySkinRecipes. 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid. [Link]

-

Al-Amiery, A. A., et al. (2018). Spectroscopic Physicochemical and Photophysical Investigation of Biologically Active 2-oxo-quinoline-3-carbonitrile Derivative. PubMed. [Link]

-

PubChem. 1-Oxo-1,2-dihydroisoquinolin-5-yl acetate. [Link]

-

Buzzi, R., et al. (2020). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. National Institutes of Health. [Link]

-

Bilenko, V. A., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Taylor & Francis Online. [Link]

-

PubChem. 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile. [Link]

-

Bilenko, V. A., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. ResearchGate. [Link]

-

Martínez, R., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]

-

ResearchGate. (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

-

Bilenko, V. A., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health. [Link]

Sources

- 1. 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid [myskinrecipes.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. parchem.com [parchem.com]

- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile: Structure, Synthesis, and Therapeutic Potential

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1] This technical guide provides a comprehensive overview of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile, a derivative of the isoquinolinone core. While direct experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues to present a predictive yet scientifically grounded perspective on its chemical properties, synthesis, and potential therapeutic applications. Particular focus is given to its prospective role as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a validated target in oncology.[2] This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to explore the therapeutic potential of novel isoquinolinone derivatives.

Introduction to the Isoquinolinone Scaffold

The 1-oxo-1,2-dihydroisoquinoline, or isoquinolin-1(2H)-one, core is a privileged heterocyclic motif in drug discovery.[3] This structural framework is present in a variety of natural products and has been extensively utilized in the design of synthetic molecules with diverse pharmacological properties.[4] The inherent biological activity of the isoquinoline nucleus is attributed to its ability to interact with various biological targets, often through hydrogen bonding, π-π stacking, and metal chelation.[1]

Derivatives of the isoquinolinone scaffold have demonstrated a wide array of therapeutic effects, including:

-

Anticancer Activity: Many isoquinolinone derivatives exhibit potent cytotoxic effects against various cancer cell lines.[5] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes like topoisomerases, disruption of microtubule dynamics, and induction of apoptosis.[1]

-

Antimicrobial Properties: The isoquinoline core has been a template for the development of antibacterial, antifungal, and antiviral agents.[4]

-

Anti-inflammatory Effects: Certain isoquinoline alkaloids and their synthetic analogues have shown significant anti-inflammatory properties.[6]

-

Neuroprotective and Other CNS Activities: The structural versatility of isoquinolines has led to the discovery of compounds with potential applications in treating neurodegenerative diseases.[1]

The subject of this guide, this compound, incorporates a nitrile group at the C5 position. The introduction of a cyano group can significantly modulate a molecule's physicochemical properties, including its polarity, metabolic stability, and ability to act as a hydrogen bond acceptor or a reactive handle for further chemical modification.

Physicochemical Properties

Based on its chemical structure, the key physicochemical properties of this compound can be predicted.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂O | [7] |

| Molecular Weight | 170.17 g/mol | [7] |

| CAS Number | 90947-07-2 | [3] |

| Topological Polar Surface Area | 52.9 Ų | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

| Predicted LogP | 1.1 | [7] |

Synthesis of this compound

Proposed Synthetic Pathway

A logical approach would involve the preparation of a 2-cyanomethylbenzoyl derivative followed by a cyclization reaction. This can be conceptualized in the following workflow:

Caption: Proposed synthetic workflow for this compound.

Generic Experimental Protocol (Hypothetical)

This protocol is a generalized representation and would require optimization for the specific substrate.

Step 1: Synthesis of 2-Formyl-3-nitrobenzonitrile

-

To a solution of 2-methyl-3-nitrobenzonitrile in a suitable solvent (e.g., pyridine), add a strong oxidizing agent (e.g., selenium dioxide).

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove solid byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-formyl-3-nitrobenzonitrile.

Step 2: Synthesis of 2-Amino-6-cyanobenzaldehyde

-

Dissolve 2-formyl-3-nitrobenzonitrile in a mixture of ethanol and water.

-

Add a reducing agent, such as sodium dithionite, portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 2-amino-6-cyanobenzaldehyde.

Step 3: Synthesis of this compound

-

A variation of the Pomeranz–Fritsch reaction or the Bischler–Napieralski reaction could be adapted here.[11] For instance, condensation of 2-amino-6-cyanobenzaldehyde with a glyoxal derivative, followed by acid-catalyzed cyclization, could yield the desired product.

-

Alternatively, conversion of the aldehyde to a carboxylic acid, followed by amide formation and subsequent intramolecular cyclization, presents another viable route.[8][9][10]

Self-Validation: Each step of the synthesis should be monitored by TLC for reaction completion. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are the expected spectral features based on the analysis of similar compounds found in the literature.[12]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and vinyl protons. The chemical shifts would be influenced by the electron-withdrawing nature of the carbonyl and nitrile groups.

-

Aromatic Protons: Signals for the protons on the benzene ring are expected in the downfield region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern.

-

Vinyl Protons: The protons on the dihydropyridine ring will likely appear as doublets in the vinylic region (δ 6.0-7.5 ppm).

-

NH Proton: A broad singlet corresponding to the amide proton is expected, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon: A signal for the amide carbonyl carbon is expected in the downfield region (δ 160-170 ppm).

-

Nitrile Carbon: The carbon of the cyano group should appear around δ 115-125 ppm.

-

Aromatic and Vinyl Carbons: Multiple signals corresponding to the carbons of the fused ring system will be present in the aromatic region (δ 100-150 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A sharp to broad absorption band around 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the amide.

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ for the nitrile group.

-

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.

-

C=C and C-H Aromatic Stretches: Absorptions in the regions of 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (170.17 g/mol ). Fragmentation patterns would likely involve the loss of CO and HCN.

Potential Biological Activity: PARP Inhibition

A significant body of research points to the potential of isoquinolinone derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[2][13] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[14][15] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (a common feature in BRCA1/2 mutated cancers), inhibition of PARP-1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[15][16]

The isoquinolinone scaffold can act as a bioisostere for the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.[2] By mimicking nicotinamide, these inhibitors can bind to the catalytic domain of PARP-1 and prevent its function.

Proposed Mechanism of Action

Caption: Proposed mechanism of action of this compound as a PARP inhibitor.

Experimental Workflow for Biological Evaluation

A systematic approach is required to validate the biological activity of this compound.

Step 1: In Vitro PARP-1 Inhibition Assay

-

Utilize a commercially available PARP-1 activity assay kit (e.g., colorimetric or chemiluminescent).

-

Incubate recombinant human PARP-1 enzyme with a histone-coated plate, activated DNA, and varying concentrations of the test compound.

-

Add biotinylated NAD+ to initiate the PARP-1 reaction.

-

Detect the incorporated biotinylated PAR using a streptavidin-HRP conjugate and a suitable substrate.

-

Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the PARP-1 activity.

Step 2: Cell-Based Assays

-

Cytotoxicity Assay: Treat cancer cell lines (e.g., BRCA-deficient breast or ovarian cancer cells) with increasing concentrations of the compound for a defined period (e.g., 72 hours). Determine cell viability using an MTT or similar assay to calculate the GI₅₀ (concentration for 50% growth inhibition).

-

Apoptosis Assay: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to quantify the induction of apoptosis in treated cancer cells.

-

DNA Damage Assay: Perform immunofluorescence staining for γH2AX, a marker of DNA double-strand breaks, to visualize the extent of DNA damage induced by the compound.

Step 3: In Silico Modeling

-

Conduct molecular docking studies to predict the binding mode of this compound within the catalytic pocket of PARP-1.

-

Analyze the potential interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and key amino acid residues in the active site.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the medicinally significant isoquinolinone class. Based on the extensive research on related compounds, it is hypothesized to be a potential inhibitor of PARP-1, making it a candidate for further investigation as an anticancer agent, particularly for tumors with deficiencies in DNA repair pathways.

Future research should focus on:

-

Developing and optimizing a robust synthetic route to produce the compound in sufficient quantities for thorough biological evaluation.

-

Conducting comprehensive spectroscopic analysis to confirm its structure and purity.

-

Performing in vitro and cell-based assays to definitively determine its PARP-1 inhibitory activity and anticancer efficacy.

-

Investigating its structure-activity relationship (SAR) by synthesizing and testing related analogues to identify more potent and selective derivatives.

The insights provided in this guide, though based on predictive analysis of related structures, offer a solid foundation and a compelling rationale for the further exploration of this compound in the field of drug discovery.

References

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). NIH. [Link]

-

Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. (2025). ChemRxiv. [Link]

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). NIH. [Link]

-

Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (2022). PMC - NIH. [Link]

-

PARP-1-Associated Pathological Processes: Inhibition by Natural Polyphenols. (2020). MDPI. [Link]

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Indian Academy of Sciences. [Link]

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). ResearchGate. [Link]

-

Synthesis of heterocyclic compounds using isocyano compounds. 5. One-step synthesis of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives. (1979). ACS Publications. [Link]

- PARP1 inhibitors. (2022).

-

Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. (2022). PubMed. [Link]

-

Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. (2022). PMC - PubMed Central. [Link]

-

New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2022). MDPI. [Link]

-

Isoquinoline, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook. [Link]

-

Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. (2021). RSC Publishing - The Royal Society of Chemistry. [Link]

- Method for the preparation of 5-cyanophthalide. (2002).

-

Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. (2021). PMC - PubMed Central. [Link]

-

Biologically active isoquinoline alkaloids covering 2019–2022. (2023). ResearchGate. [Link]

- Methods for preparing isoquinolines. (2013).

-

Infrared Irradiation Synthesis of Substituted 5-Oxo-1, 2, 3, 4, 5, 6, 7, 8-octahydroquinoline Derivatives under Solvent-free Conditions. (2006). ResearchGate. [Link]

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). MDPI. [Link]

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). PMC - PubMed Central. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 9. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08469K [pubs.rsc.org]

- 11. US6441201B1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]

- 12. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. CN114144413B - PARP1 inhibitors - Google Patents [patents.google.com]

The Dawn of a New Therapeutic Era: An In-depth Technical Guide to the Discovery of Isoquinolinone-Based PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the discovery and development of isoquinolinone-based Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of cancers with deficiencies in DNA damage repair. We will delve into the core scientific principles, from the initial identification of the isoquinolinone scaffold to the intricate details of preclinical and clinical evaluation, with a special focus on the potent inhibitor, Talazoparib. This document is designed to be a practical resource, offering not just a narrative of discovery but also field-proven insights and detailed experimental methodologies.

The Rationale for PARP Inhibition: Exploiting Synthetic Lethality

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] When PARP enzymes detect a DNA break, they catalyze the synthesis of long chains of poly (ADP-ribose) (PAR) on themselves and other nuclear proteins, a process termed PARylation.[3] This PARylation cascade serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[3]

The therapeutic strategy of PARP inhibition is elegantly rooted in the concept of synthetic lethality . This occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is not lethal.[1] In the context of cancer, many tumors harbor mutations in genes essential for homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs). A prime example is mutations in the BRCA1 and BRCA2 genes, which are prevalent in certain breast, ovarian, and prostate cancers.[1]

Cells with defective HR are heavily reliant on PARP-mediated SSB repair. When PARP is inhibited in these cells, unrepaired SSBs accumulate and, during DNA replication, are converted into highly cytotoxic DSBs.[3] Because the HR pathway is deficient, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death.[1]

The Isoquinolinone Scaffold: A Privileged Motif for PARP Inhibition

The journey to develop potent PARP inhibitors led medicinal chemists to explore various chemical scaffolds that could mimic the nicotinamide moiety of NAD+, the substrate for PARP enzymes.[4] The isoquinolinone core emerged as a particularly promising scaffold. Its structural features allow for competitive inhibition at the catalytic site of PARP.[5] Early research demonstrated that isoquinolinone derivatives could effectively inhibit PARP activity and protect cells from DNA damage-induced death.[6] The quinoxaline scaffold, a bioisostere of isoquinolinone, has also been successfully utilized in the design of PARP-1 inhibitors.[2][7]

Mechanism of Action: Beyond Catalytic Inhibition to PARP Trapping

While the initial focus was on inhibiting the catalytic activity of PARP, a more profound and cytotoxic mechanism of action was later elucidated: PARP trapping .[8] This phenomenon involves the stabilization of the PARP-DNA complex, effectively "trapping" the PARP enzyme on the DNA at the site of a break.[3] These trapped complexes are potent roadblocks to DNA replication and transcription, leading to the formation of DSBs and subsequent cell death, particularly in HR-deficient cells.[3] Notably, different PARP inhibitors exhibit varying degrees of trapping efficiency, with Talazoparib being one of the most potent PARP trappers.[8]

From Bench to Bedside: The Development of Talazoparib

The discovery and development of Talazoparib (formerly BMN 673) serves as an exemplary case study in the evolution of isoquinolinone-based PARP inhibitors. The journey involved meticulous medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

Medicinal Chemistry: A Symphony of Structure-Activity Relationships

The development of potent isoquinolinone-based PARP inhibitors involved a systematic exploration of structure-activity relationships (SAR). Key modifications to the isoquinolinone scaffold were aimed at enhancing interactions with the amino acid residues in the PARP active site, particularly GLU988 and LYS903.[9]

Initial isoquinolinone analogs, while demonstrating good biochemical and cellular potency, suffered from poor pharmacokinetic (PK) properties.[9] A significant breakthrough was achieved by constraining a linear propylene linker into a cyclopentene ring, which improved PK parameters while maintaining high potency for PARP1.[9] Further optimization to address potential liabilities associated with an anilinic moiety led to the development of the naphthyridinone scaffold.[9]

The design of Talazoparib incorporated a novel stereospecific dual chiral-center-embedded structure, enabling extensive and unique binding interactions with PARP1/2 proteins. This intricate molecular architecture is a key contributor to its exceptional potency.[10]

Preclinical Evaluation: A Gauntlet of In Vitro and In Vivo Assays

The preclinical development of isoquinolinone-based PARP inhibitors involves a rigorous battery of assays to characterize their potency, mechanism of action, and efficacy.

In Vitro Assays: Quantifying Potency and Mechanistic Insights

This assay quantifies the ability of an inhibitor to block the catalytic activity of PARP1.

Protocol: PARP1 Enzyme-Linked Immunosorbent Assay (ELISA)

-

Coating: Coat a 96-well plate with histone proteins, the substrate for PARP1.

-

Incubation with Inhibitor: Add purified PARP1 enzyme and varying concentrations of the test inhibitor (e.g., isoquinolinone derivatives) to the wells.

-

Reaction Initiation: Add a biotinylated NAD+ mix to initiate the PARylation reaction. Incubate for 1 hour at 37°C.

-

Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP (horseradish peroxidase) which binds to the biotinylated PAR chains.

-

Signal Generation: Add a chemiluminescent or colorimetric HRP substrate. The intensity of the signal is proportional to the amount of PARylation and inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: Read the plate on a microplate reader and calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP1 activity by 50%.

This assay measures the ability of an inhibitor to trap PARP on DNA.

Protocol: Fluorescence Polarization-Based PARP Trapping Assay

-

Master Mix Preparation: Prepare a master mix containing a fluorescently labeled nicked oligonucleotide duplex and assay buffer.

-

Inhibitor Addition: Add serial dilutions of the test inhibitor to the wells of a 96-well plate.

-

Enzyme Addition: Add purified PARP1 or PARP2 enzyme to the wells. The binding of the larger PARP enzyme to the small fluorescent DNA probe causes a significant increase in fluorescence polarization (FP).

-

Reaction Initiation: Initiate the PARylation reaction by adding NAD+. In the absence of an inhibitor, PARP auto-PARylates and dissociates from the DNA, leading to a decrease in FP.

-

Measurement: In the presence of a trapping inhibitor, PARP remains bound to the DNA, and the FP signal remains high. Read the FP signal using a fluorescence plate reader.

-

Data Analysis: The increase in the FP signal in a dose-dependent manner indicates the PARP trapping efficiency of the inhibitor.

γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks:

This assay visualizes and quantifies the formation of DSBs, a downstream consequence of PARP inhibition in HR-deficient cells.

Protocol: γ-H2AX Immunofluorescence Staining

-

Cell Culture and Treatment: Seed cells (e.g., BRCA-mutant cancer cell lines) on coverslips and treat with the isoquinolinone-based PARP inhibitor for a specified duration (e.g., 24 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.2-0.3% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with 3-5% BSA in PBS.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γ-H2AX) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Quantification: Visualize the fluorescently labeled γ-H2AX foci using a fluorescence microscope. The number of foci per nucleus corresponds to the number of DSBs.

Western Blot for PARP Cleavage:

This assay detects the cleavage of PARP1, a hallmark of apoptosis.

Protocol: Western Blot Analysis of PARP Cleavage

-

Cell Lysis: Treat cells with the PARP inhibitor to induce apoptosis. Lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate with a primary antibody that recognizes both full-length PARP1 (116 kDa) and the cleaved fragment (89 kDa).

-

Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

-

Analysis: The appearance of the 89 kDa band indicates PARP cleavage and apoptosis.

In Vivo Efficacy Studies: Testing in Clinically Relevant Models

The antitumor efficacy of isoquinolinone-based PARP inhibitors is evaluated in preclinical animal models, typically using xenografts of human tumors in immunodeficient mice.

Protocol: In Vivo Efficacy Study in a BRCA-Mutant Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously implant human cancer cells with a BRCA1 or BRCA2 mutation (e.g., MDA-MB-436 or Capan-1) into the flanks of the mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer the isoquinolinone-based PARP inhibitor (e.g., Talazoparib) orally or via another appropriate route, once or twice daily for a specified period. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

-

Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study to assess the toxicity of the compound.

Quantitative Data Summary

The following tables summarize key quantitative data for selected isoquinolinone-based PARP inhibitors, with a focus on Talazoparib.

Table 1: In Vitro Potency of Talazoparib

| Assay | Parameter | Value | Reference |

| PARP1 Enzyme Inhibition | Ki | 1.2 nM | [11] |

| PARP2 Enzyme Inhibition | Ki | 0.87 nM | [11] |

| Whole-Cell PARylation | EC50 | 2.51 nM | [11] |

| Cell Proliferation (MX-1, BRCA1 mutant) | EC50 | 0.3 nM | [11] |

| Cell Proliferation (Capan-1, BRCA2 mutant) | EC50 | 5 nM | [11] |

Table 2: Preclinical Antitumor Efficacy of an Optimized Naphthyridinone PARP Inhibitor (Compound 34)

| Animal Model | Treatment | Outcome | Reference |

| MDA-MB-436 (BRCA1 mutant) Breast Cancer Xenograft | Single agent | Remarkable antitumor efficacy | [9] |

| MDA-MB-436 (BRCA1 mutant) Breast Cancer Xenograft | Combination with temozolomide | Potentiation of antitumor effect | [9] |

| Pancreatic Cancer Xenograft | Combination with temozolomide | Potentiation of antitumor effect | [9] |

| Ewing's Sarcoma Model | Combination with temozolomide | Potentiation of antitumor effect | [9] |

Visualizing the Discovery Pathway and Mechanism

The following diagrams illustrate the key concepts and workflows in the discovery of isoquinolinone-based PARP inhibitors.

Caption: Mechanism of synthetic lethality induced by isoquinolinone-based PARP inhibitors.

Caption: General workflow for the discovery and development of isoquinolinone-based PARP inhibitors.

Conclusion and Future Directions

The discovery of isoquinolinone-based PARP inhibitors represents a landmark achievement in targeted cancer therapy. The journey from scaffold identification to clinical approval has been a testament to the power of medicinal chemistry, innovative assay development, and a deep understanding of the underlying biology of DNA repair. Talazoparib, with its potent PARP trapping ability, stands as a beacon of success in this class.

The future of PARP inhibitor research is bright, with ongoing efforts to:

-

Overcome Resistance: Developing strategies to combat acquired resistance to PARP inhibitors is a critical area of research.

-

Expand Indications: Exploring the efficacy of PARP inhibitors in other tumor types with DNA repair deficiencies beyond BRCA mutations.

-

Combination Therapies: Investigating synergistic combinations of PARP inhibitors with other anticancer agents, such as immunotherapy and other DNA damage response inhibitors.

-

Develop Next-Generation Inhibitors: Designing novel inhibitors with improved selectivity and safety profiles.

This technical guide has provided a comprehensive overview of the discovery and development of isoquinolinone-based PARP inhibitors. By understanding the scientific principles and experimental methodologies outlined herein, researchers and drug development professionals can continue to build upon this success and usher in a new era of precision oncology.

References

-

Anticancer Drug Action Laboratory - Development of PARP Inhibitors and DDR Modifiers To Treat Ovarian Cancer - Mayo Clinic. (n.d.). Retrieved from [Link]

-

Karche, N., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 28(24), 115819. Retrieved from [Link]

-

Pathi, V. B., et al. (2025). Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Pathi, V. B., et al. (2025). Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. PubMed. Retrieved from [Link]

-

Wang, B., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335–357. Retrieved from [Link]

-

Weaver, B. A., & Yang, E. S. (2014). The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice. Oncotarget, 5(9), 2418–2427. Retrieved from [Link]

-

Joosse, S. A., et al. (2011). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. Breast Cancer Research and Treatment, 130(3), 839–847. Retrieved from [Link]

-

Data from Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy - American Association for Cancer Research. (n.d.). Retrieved from [Link]

-

Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. (2023). Clinical Cancer Research, 29(1), 109-117. Retrieved from [Link]

-

Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025). Recent Patents on Anti-Cancer Drug Discovery. Retrieved from [Link]

-

A REVIEW ARTICLE ON TALAZOPARIB – ANTI CANCER DRUG. (2024). Zenodo. Retrieved from [Link]

-

Pasupulati, S. L., et al. (2025). Clinical pharmacology and therapeutic applications of talazoparib: a comprehensive review. Cancer Chemotherapy and Pharmacology, 95(1), 87. Retrieved from [Link]

-

Testing PARP Inhibitors Using a Murine Xenograft Model. (2018). Methods in Molecular Biology, 1608, 277-285. Retrieved from [Link]

-

Western Blot Analysis. (n.d.). Retrieved from [Link]

-

Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. (2023). Clinical Cancer Research, 29(1), 109-117. Retrieved from [Link]

-

Vasiliev, A. A., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968–1983. Retrieved from [Link]

-

Vasiliev, A. A., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968–1983. Retrieved from [Link]

-

Pasupulati, S. L., et al. (2025). Clinical pharmacology and therapeutic applications of talazoparib: a comprehensive review. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]

-

El-Damasy, D. A., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(21), 7439. Retrieved from [Link]

-

Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. (2022). International Journal of Molecular Sciences, 23(23), 14888. Retrieved from [Link]

-

Hage Chehade, C., et al. (2024). Talazoparib for the treatment of prostate cancer. Expert Opinion on Pharmacotherapy, 1–11. Retrieved from [Link]

-

Burkart, V., et al. (1999). Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor. Hormone and Metabolic Research, 31(11), 617–620. Retrieved from [Link]

-

Hopkins, T. A., & Ainsworth, W. B. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2122619119. Retrieved from [Link]

-

The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality. (2016). Cancer Research, 76(20), 6084-6094. Retrieved from [Link]

-

Talazoparib. (n.d.). In Wikipedia. Retrieved from [Link]

-

Hopkins, T. A., & Ainsworth, W. B. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2122619119. Retrieved from [Link]

-

Efficacy of AZD5305 in BRCAm xenograft tumor models. Antitumor efficacy... | Download Scientific Diagram. (n.d.). Retrieved from [Link]

-

Bruin, M. A. C., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics, 61(10), 1357–1377. Retrieved from [Link]

-

PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. - ResearchGate. (n.d.). Retrieved from [Link]

-

Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... - ResearchGate. (n.d.). Retrieved from [Link]

-

Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. (2022). International Journal of Molecular Sciences, 23(21), 13117. Retrieved from [Link]

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - ResearchGate. (n.d.). Retrieved from [Link]

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics | Semantic Scholar. (n.d.). Retrieved from [Link]

-

PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (2022). International Journal of Molecular Sciences, 23(15), 8412. Retrieved from [Link]

-

Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - ResearchGate. (n.d.). Retrieved from [Link]

-

A Pilot Study of Talazoparib as a Neoadjuvant Study in Patients with a Diagnosis of Invasive Breast Cancer and a Deleterious BRC. (n.d.). Retrieved from [Link]

-

PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Cell and Developmental Biology, 8, 564601. Retrieved from [Link]

-

Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. (2020). RSC Advances, 10(49), 29475-29492. Retrieved from [Link]

-

Phase I safety, pharmacokinetic and pharmacodynamic study of the poly (ADP-ribose) polymerase (PARP) inhibitor veliparib (ABT-888) in combination with irinotecan in patients with advanced solid tumors. (2014). British Journal of Cancer, 111(4), 654–661. Retrieved from [Link]

-

Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks. (2022). Journal of Biological Chemistry, 298(10), 102434. Retrieved from [Link]

-

Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. (2024). ChemMedChem, 19(11), e202400093. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Potential of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile in Modern Drug Discovery

Abstract

The 1-oxo-1,2-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While significant attention has been directed towards certain isomers, such as the 4-carbonitrile derivatives known for their potent PARP inhibitory activity, the 5-carbonitrile analogue remains a less explored yet potentially valuable molecule. This technical guide provides an in-depth analysis of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile, drawing upon the established knowledge of its related isomers to project its potential applications, synthetic strategies, and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the pursuit of next-generation therapeutics.

Introduction: The Significance of the 1-Oxo-1,2-dihydroisoquinoline Core

The isoquinoline and its derivatives are fundamental heterocyclic structures that have consistently featured in the development of new therapeutic agents. Their rigid, planar nature and ability to present substituents in a well-defined three-dimensional space make them ideal pharmacophores for interacting with a variety of biological targets. The introduction of an oxo group at the 1-position and a nitrile at various positions on the fused benzene ring further modulates the electronic and steric properties of the scaffold, leading to a diverse range of biological activities.

Notably, derivatives of 1-oxo-1,2-dihydroisoquinoline have been extensively investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical in DNA repair and genomic stability. The nitrile group, in particular, has been shown to be a key pharmacophoric element in some of these inhibitors, participating in crucial hydrogen bonding interactions within the enzyme's active site. While the 4-carbonitrile and 7-substituted analogues have been the subject of numerous studies and patents, the 5-carbonitrile isomer represents a frontier for new discoveries.

This guide will delve into the known chemistry and biology of the 1-oxo-1,2-dihydroisoquinoline scaffold to build a comprehensive understanding of the potential role of the 5-carbonitrile derivative in medicinal chemistry.

Synthetic Strategies and Chemical Properties

The synthesis of this compound is anticipated to follow established methodologies for the construction of the isoquinoline core, with specific considerations for the introduction of the 5-cyano group. A plausible and efficient synthetic route would likely involve a multi-step sequence starting from readily available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the isoquinoline core at the C4-C4a and N2-C3 bonds, suggesting a precursor like a substituted benzonitrile with a side chain amenable to cyclization.

Proposed Synthetic Protocol

A robust and adaptable synthetic protocol for this compound can be conceptualized based on established literature for related isomers. The following multi-step synthesis provides a logical and experimentally sound pathway.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 2-(cyanomethyl)-3-nitrobenzoate

-

Reaction Setup: To a solution of 2-methyl-3-nitrobenzonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Execution: Heat the reaction mixture at 80°C for 4 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and pour it into ice-water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(bromomethyl)-3-nitrobenzonitrile.

-

Cyanation: Dissolve the crude product in a mixture of acetone and water. Add sodium cyanide (1.2 eq) and stir at room temperature for 12 hours.

-

Purification: Remove acetone under reduced pressure and extract the aqueous layer with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The resulting crude methyl 2-(cyanomethyl)-3-nitrobenzoate is purified by column chromatography.

Step 2: Reductive Cyclization to form this compound

-

Reaction Setup: Dissolve the product from Step 1 (1.0 eq) in a mixture of acetic acid and ethanol.

-

Execution: Add iron powder (5.0 eq) portion-wise to the solution. Heat the mixture to reflux for 6 hours. The reduction of the nitro group and subsequent intramolecular cyclization occurs in this step.

-

Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure.

-

Purification: Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is purified by recrystallization or column chromatography.

Diagram: Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Postulated Biological Activity and Mechanism of Action

While direct experimental data for this compound is not yet widely published, its structural similarity to known PARP inhibitors provides a strong basis for hypothesizing its biological activity.

Primary Hypothesized Target: PARP Inhibition

The PARP enzyme family, particularly PARP-1 and PARP-2, are key players in the base excision repair (BER) pathway. In the context of cancer, particularly in tumors with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations), the inhibition of PARP leads to synthetic lethality.

The 1-oxo-1,2-dihydroisoquinoline core of the 4-carbonitrile isomer is known to mimic the nicotinamide moiety of the NAD+ cofactor, occupying the nicotinamide-binding pocket of the PARP active site. The lactam carbonyl and the NH group typically form crucial hydrogen bonds with key amino acid residues (e.g., Gly, Ser) in the active site. The nitrile group can also act as a hydrogen bond acceptor. It is therefore highly probable that this compound will also exhibit PARP inhibitory activity. The altered position of the nitrile group from the 4 to the 5-position will likely influence the binding affinity and selectivity for different PARP isoforms.

Diagram: Hypothesized PARP Inhibition Pathway

Caption: Proposed mechanism of action via PARP inhibition leading to synthetic lethality.

Potential for Other Biological Targets

The isoquinoline scaffold is known to interact with a wide range of other biological targets. Therefore, it is plausible that this compound could exhibit off-target effects or even possess novel primary activities. These could include:

-

Kinase Inhibition: Many kinase inhibitors feature heterocyclic cores.

-

Phosphodiesterase (PDE) Inhibition: Certain isoquinoline derivatives are known PDE inhibitors.

-

Ion Channel Modulation: The rigid scaffold could interact with ion channel pores or allosteric sites.

Recommended Experimental Evaluation

To validate the hypothesized biological activity of this compound, a systematic experimental cascade is recommended.

In Vitro Characterization

Protocol: PARP-1 Inhibition Assay (Enzymatic)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against PARP-1.

-

Materials: Recombinant human PARP-1, activated DNA, NAD+, biotinylated NAD+, streptavidin-coated plates, anti-PARP antibody, HRP-conjugated secondary antibody, TMB substrate.

-

Procedure:

-

Coat streptavidin plates with biotinylated NAD+.

-

In a separate reaction plate, incubate PARP-1 enzyme, activated DNA, and varying concentrations of this compound (typically from 1 nM to 100 µM).

-

Initiate the reaction by adding NAD+.

-

Incubate to allow for poly(ADP-ribosyl)ation.

-

Transfer the reaction mixture to the coated plates to capture the biotinylated PARP.

-

Detect the amount of PARP bound to the plate using a primary anti-PARP antibody and a secondary HRP-conjugated antibody.

-

Add TMB substrate and measure the absorbance at 450 nm.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table: Comparative IC50 Data of Known PARP Inhibitors

| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |

| Olaparib | 1.9 | 1.5 | [Link to relevant study] |

| Rucaparib | 1.4 | 6.9 | [Link to relevant study] |

| Niraparib | 3.8 | 2.1 | [Link to relevant study] |

| Talazoparib | 0.57 | 1.1 | [Link to relevant study] |

| Hypothetical | To be determined | To be determined | N/A |

Cellular Assays

Following enzymatic characterization, the cellular activity of the compound should be assessed.

Protocol: Cell Viability Assay in BRCA-deficient Cancer Cell Lines

-

Objective: To evaluate the selective cytotoxicity of the compound in homologous recombination-deficient (HRD) cancer cells.

-

Cell Lines: A panel of cell lines should be used, including a BRCA1/2-mutant line (e.g., CAPAN-1) and a BRCA1/2-wildtype line (e.g., BxPC-3) as a control.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

-

Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) for each cell line and determine the selectivity index (GI50 in wildtype cells / GI50 in mutant cells).

Future Directions and Conclusion

This compound stands as a promising, yet underexplored, scaffold in medicinal chemistry. Based on the well-established pharmacology of its isomers, there is a strong rationale to investigate its potential as a PARP inhibitor. The synthetic accessibility and the potential for novel intellectual property make it an attractive starting point for a drug discovery program.